N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(5-acetylthiophen-2-yl)ethyl chain.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-11(18)16-5-2-13(22-16)6-8-17-23(19,20)14-3-4-15-12(10-14)7-9-21-15/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBFQPIGAKFLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Structural Variations
The target compound’s 2,3-dihydrobenzofuran core distinguishes it from other sulfonamide derivatives:
- H-Series Inhibitors (Isoquinoline Core): Compounds like H-7 and H-89 () feature isoquinoline sulfonamide cores. These are kinase inhibitors, where the isoquinoline ring enhances π-π stacking with ATP-binding pockets. In contrast, the dihydrobenzofuran core may confer distinct conformational stability and hydrophobic interactions .
- Furan-Based Sulfonamides: describes 5-bromofuran-2-sulfonamides with antimicrobial activity.
- Oxadiazole and Benzene Sulfonamides : Compounds like 5-substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () utilize oxadiazole or benzene rings. These heterocycles offer different hydrogen-bonding and dipole interactions compared to dihydrobenzofuran .
Q & A
Q. What are the key synthetic pathways for N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Acetylation of thiophene derivatives using acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions.
- Step 2 : Sulfonamide coupling via nucleophilic substitution between 2,3-dihydrobenzofuran-5-sulfonyl chloride and the acetylated thiophenethylamine intermediate. This step requires controlled pH (8–9) and temperatures (25–30°C) to avoid hydrolysis .
- Optimization : Use catalysts like triethylamine for deprotonation and solvents such as DCM or ethanol to enhance solubility. Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the acetyl group on thiophene appears as a singlet at ~2.5 ppm (1H) and ~200 ppm (13C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at 375.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between sulfonamide derivatives?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., acetylthiophene vs. furan) and test activity against target enzymes (e.g., carbonic anhydrase). For example, replacing acetylthiophene with a nitro group increases IC50 by 2-fold in antimicrobial assays .
- Data Normalization : Control for assay conditions (pH, temperature) and use standardized positive controls (e.g., acetazolamide for sulfonamide inhibition studies).
- Table 1 : Activity Comparison of Derivatives
| Substituent | IC50 (µM) | Target Enzyme | Reference |
|---|---|---|---|
| Acetylthiophene | 12.0 | Carbonic Anhydrase | |
| Nitrofuran | 24.5 | Carbonic Anhydrase |
Q. What in silico strategies are recommended for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., COX-2 or EGFR). Focus on the sulfonamide group’s hydrogen bonding with active-site residues (e.g., Thr199 in carbonic anhydrase) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize derivatives with enhanced target affinity.
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. How can the sulfonamide group’s reactivity be exploited to synthesize novel derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Derivatization Strategies :
- Alkylation : React with alkyl halides (e.g., methyl iodide) to modify solubility.
- Acylation : Introduce acetyl or benzoyl groups to enhance membrane permeability .
- Reaction Optimization : Use microwave-assisted synthesis (100°C, 20 min) to accelerate sulfonamide coupling and reduce side products .
- Table 2 : Pharmacokinetic Parameters of Derivatives
| Derivative | LogP | t1/2 (h) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 2.1 | 4.5 | 0.12 |
| Methylated | 1.8 | 6.2 | 0.45 |
Contradiction Analysis & Experimental Design
Q. How should researchers address discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer :
- Source Validation : Cross-check assay protocols (e.g., enzyme source, substrate concentration). For example, human vs. bacterial carbonic anhydrase isoforms exhibit varying sensitivity to sulfonamides .
- Dose-Response Refinement : Use 8-point dilution curves (0.1–100 µM) and replicate experiments (n ≥ 3) to minimize variability.
- Meta-Analysis : Aggregate data from patents and peer-reviewed studies to identify trends (e.g., IC50 < 20 µM correlates with electron-withdrawing substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
